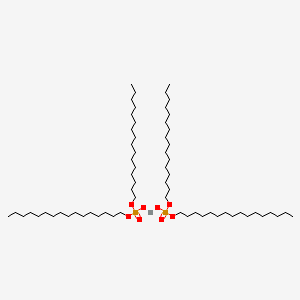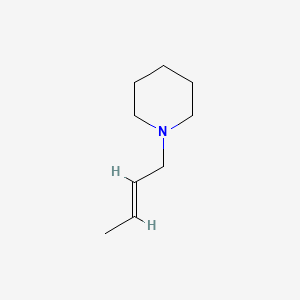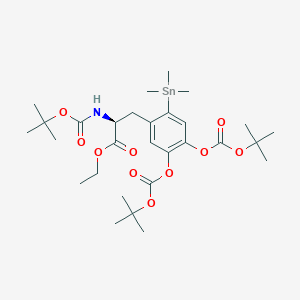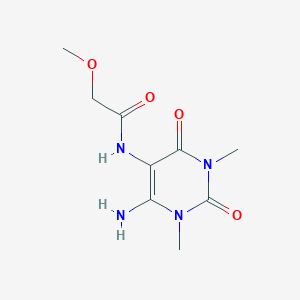
zinc;dihexadecyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;dihexadecyl phosphate is a synthetic compound with the molecular formula C64H132O8P2Zn. It is a negatively charged phospholipid that has been used in various scientific and industrial applications. This compound is known for its ability to impart a negative charge to neutral liposomes and has been utilized in the generation of micelles, liposomes, and other types of artificial membranes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zinc;dihexadecyl phosphate typically involves the reaction of dihexadecyl phosphate with zinc salts under controlled conditions. The reaction is carried out in an organic solvent, such as chloroform or methanol, to ensure the solubility of the reactants. The reaction conditions, including temperature and pH, are carefully monitored to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The final product is often purified through crystallization or other separation techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Zinc;dihexadecyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The phosphate group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized phosphates, while substitution reactions can produce various substituted derivatives of this compound .
Applications De Recherche Scientifique
Zinc;dihexadecyl phosphate has a wide range of scientific research applications, including:
Chemistry: Used in the formation of model membranes and as an emulsifying agent in various formulations.
Biology: Employed in the generation of liposomes and micelles for drug delivery and other biological applications.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the production of cosmetics and other personal care products due to its emulsifying properties
Mécanisme D'action
The mechanism of action of zinc;dihexadecyl phosphate involves its interaction with biological membranes. The compound integrates into the lipid bilayer, imparting a negative charge and altering the membrane’s properties. This can affect the membrane’s fluidity, permeability, and overall stability. The molecular targets and pathways involved in its action include interactions with membrane proteins and lipids, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dihexadecyl phosphate: A similar compound without the zinc component, used in similar applications.
Dicetyl phosphate: Another related compound with similar properties and uses.
Phosphatidic acid: A naturally occurring phospholipid with similar structural features.
Uniqueness
Zinc;dihexadecyl phosphate is unique due to the presence of zinc, which imparts additional properties such as enhanced stability and specific interactions with biological membranes. This makes it particularly useful in applications where stability and targeted delivery are crucial .
Propriétés
Formule moléculaire |
C64H132O8P2Zn |
|---|---|
Poids moléculaire |
1157.1 g/mol |
Nom IUPAC |
zinc;dihexadecyl phosphate |
InChI |
InChI=1S/2C32H67O4P.Zn/c2*1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-37(33,34)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h2*3-32H2,1-2H3,(H,33,34);/q;;+2/p-2 |
Clé InChI |
YDTQNWNPMJTJCW-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC.CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,6S,7R,8S)-N-methoxy-N,8-dimethyl-9-oxabicyclo[4.2.1]nona-2,4-diene-7-carboxamide](/img/structure/B13811209.png)








![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B13811270.png)



